molecular formula C8H5ClN2O B13973239 6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde

Cat. No.: B13973239
M. Wt: 180.59 g/mol
InChI Key: ZGONBEYFIRPIIU-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound that features a chlorine atom at the 6th position and an aldehyde group at the 5th position of the imidazo[1,5-a]pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α-haloketones under acidic conditions, followed by chlorination and formylation to introduce the chlorine and aldehyde groups, respectively .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are still under investigation and may vary based on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a chlorine atom and an aldehyde group on the imidazo[1,5-a]pyridine ring makes it a versatile intermediate for the synthesis of various derivatives with potential biological and industrial applications .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

6-chloroimidazo[1,5-a]pyridine-5-carbaldehyde

InChI

InChI=1S/C8H5ClN2O/c9-7-2-1-6-3-10-5-11(6)8(7)4-12/h1-5H

InChI Key

ZGONBEYFIRPIIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N2C1=CN=C2)C=O)Cl

Origin of Product

United States

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